1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
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Overview
Description
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is an organic compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
The pyrrolidine ring is known to influence biological activity, suggesting that the compound may interact with various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-(3-Carboxypyrrolidin-1-yl)-ethanone.
Reduction: 1-(3-Hydroxypyrrolidin-1-yl)-ethanol.
Substitution: Various esters or ethers depending on the substituent.
Scientific Research Applications
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Comparison with Similar Compounds
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-prop-2-en-1-one: This compound has an additional double bond in the side chain, which can affect its reactivity and applications.
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-butan-1-one: This compound has a longer carbon chain, which may influence its physical properties and biological activity.
Uniqueness: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its relatively simple structure also makes it an attractive starting material for the synthesis of more complex molecules.
Properties
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPHPJTYHOXKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710075 |
Source
|
Record name | 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191347-96-3, 2247788-73-2 |
Source
|
Record name | 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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